6-Bromo-4-chloro-2-propylquinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of kinase inhibitors and other therapeutic agents. The compound is identified by its unique molecular formula, C11H10BrClN2, and has a molecular weight of approximately 285.57 g/mol.
The compound can be classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is associated with various medicinal applications, particularly in the treatment of viral infections and hyper-proliferative disorders such as cancer. The classification codes relevant to this compound include A61K31/33 and C07D239/72, which pertain to heterocyclic compounds with medicinal properties .
The synthesis of 6-bromo-4-chloro-2-propylquinazoline typically involves several key steps:
6-Bromo-4-chloro-2-propylquinazoline can participate in various chemical reactions:
The mechanism of action for 6-bromo-4-chloro-2-propylquinazoline primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can alter protein function and activity. By inhibiting specific kinases, this compound may:
Research indicates that quinazoline derivatives like this one have shown efficacy against various targets involved in cancer and viral infections, making them valuable in drug development .
The physical and chemical properties of 6-bromo-4-chloro-2-propylquinazoline include:
These properties suggest that the compound may exhibit favorable characteristics for drug formulation and biological activity.
6-Bromo-4-chloro-2-propylquinazoline has several notable applications in scientific research:
Halogen atoms—particularly bromine and chlorine—play indispensable roles in optimizing the bioactivity and pharmacokinetic profiles of quinazoline derivatives. These substituents influence molecular properties through three primary mechanisms:
Table 1: Marketed Drugs Featuring Halogenated Quinazoline Scaffolds
Drug Name | Therapeutic Class | Quinazoline Substitution Pattern | Key Halogen Role |
---|---|---|---|
Erlotinib | Anticancer (EGFR-TKI) | 6,7-Dimethoxy; 4-anilino | Chlorine at C-4 enables amine displacement |
Gefitinib | Anticancer (EGFR-TKI) | 6,7-Dimethoxy; 3-chloro-4-fluoroanilino | Fluorine enhances binding affinity |
Afatinib | Anticancer (EGFR-TKI) | 6,7-Bis(2-methoxyethoxy); 4-anilino | Chlorine at C-4 as leaving group |
Prazosin | Antihypertensive (α-blocker) | 4-Amino-2-furoyl | Chlorine at C-6 blocks metabolism |
Halogenated quinazolines demonstrate broad-spectrum biological activities validated through rigorous preclinical studies:
6-Bromo-4-chloro-2-propylquinazoline (CAS 351426-10-3, MW 285.57 g/mol, C₁₁H₁₀BrClN₂) exemplifies rational drug design through synergistic substituent effects:
Molecular Architecture and Electronic Properties
Table 2: Comparative Analysis of Halogenated Quinazolines
Compound | Molecular Formula | Molecular Weight | Key Features | Therapeutic Relevance |
---|---|---|---|---|
6-Bromo-4-chloro-2-propylquinazoline | C₁₁H₁₀BrClN₂ | 285.57 | Propyl chain flexibility; optimal halogen positioning | Kinase inhibitor intermediate |
6-Bromo-2-chloroquinoline | C₉H₅BrClN | 242.50 | Lacks C-4 electrophilicity; rigid structure | Limited synthetic utility |
6-Bromo-4-chloro-2-methylquinazoline | C₉H₆BrClN₂ | 257.51 | Methyl group reduces hydrophobic interactions | Lower anticancer potency |
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | C₉H₃BrClF₃N₂ | 311.49 | CF₃ enhances metabolic stability but reduces solubility | Specialty agrochemicals |
Synthetic ApplicationsThis compound serves as a critical intermediate in multi-step syntheses:
Computational InsightsMolecular docking reveals distinct binding modalities:
Physicochemical Profile
Table 3: 6-Bromo-4-chloro-2-propylquinazoline: Structural and Functional Attributes
Structural Feature | Electronic Contribution | Synthetic Utility | Biological Impact |
---|---|---|---|
6-Bromo | -I effect; heavy atom | Suzuki coupling; halogen bonding | Enhances DNA intercalation; metabolic blocker |
4-Chloro | +M resonance; σ-hole | Nucleophilic displacement | Covalent kinase inhibition |
2-Propyl | Hyperconjugation; lipophilic | Controls steric bulk | Targets hydrophobic enzyme pockets |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: